molecular formula C15H13N3O B11862203 [6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88571-12-4

[6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile

Cat. No.: B11862203
CAS No.: 88571-12-4
M. Wt: 251.28 g/mol
InChI Key: PMCMOBMTRNPIJP-UHFFFAOYSA-N
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Description

2-(6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a fused bicyclic system with an imidazole ring and a pyridine ring, along with a furan ring and a nitrile group.

Preparation Methods

The synthesis of 2-(6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the furan ring: The furan ring can be introduced through a Diels-Alder reaction or other cycloaddition reactions.

    Addition of the nitrile group: The nitrile group can be added via a nucleophilic substitution reaction using a suitable nitrile source.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-(6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-(6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile include other imidazo[1,2-a]pyridines and their derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities and applications. Some examples include:

Properties

CAS No.

88571-12-4

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-[6-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile

InChI

InChI=1S/C15H13N3O/c1-10-3-6-14-17-15(13-5-4-11(2)19-13)12(7-8-16)18(14)9-10/h3-6,9H,7H2,1-2H3

InChI Key

PMCMOBMTRNPIJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2CC#N)C3=CC=C(O3)C)C=C1

Origin of Product

United States

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